Product packaging for 1-(3-Bromopyridin-2-yl)propan-2-one(Cat. No.:)

1-(3-Bromopyridin-2-yl)propan-2-one

Cat. No.: B15061173
M. Wt: 214.06 g/mol
InChI Key: NXKNMOAFTVWJJN-UHFFFAOYSA-N
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Description

Halogenated pyridyl ketones and their derivatives are a class of heterocyclic compounds that have garnered substantial attention in medicinal and materials chemistry. researchgate.netnih.gov The pyridine (B92270) ring, a nitrogen-containing heteroaromatic system, is a prevalent scaffold in numerous FDA-approved drugs and natural products, prized for its ability to engage in hydrogen bonding and its bioisosteric relationship with other functional groups. nih.gov The introduction of a halogen atom, such as bromine, onto the pyridine ring, coupled with a ketone-bearing side chain like a propanone, creates a multifunctional molecule with distinct points of reactivity. These features make such compounds valuable building blocks for constructing more complex molecular architectures. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO B15061173 1-(3-Bromopyridin-2-yl)propan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(3-bromopyridin-2-yl)propan-2-one

InChI

InChI=1S/C8H8BrNO/c1-6(11)5-8-7(9)3-2-4-10-8/h2-4H,5H2,1H3

InChI Key

NXKNMOAFTVWJJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=N1)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3 Bromopyridin 2 Yl Propan 2 One and Its Analogues

De Novo Synthesis of 1-(3-Bromopyridin-2-yl)propan-2-one (B6259300)

The de novo synthesis of this compound typically involves the construction of the molecule from a readily available pyridine (B92270) precursor. These methods focus on introducing and elaborating the necessary functional groups onto the pyridine ring.

Direct Functionalization Approaches on Pyridine Precursors

A prominent strategy for the synthesis of 2-acylpyridines involves the direct functionalization of a pyridine derivative. A particularly effective method starts with the oxidation of 3-bromopyridine (B30812) to its corresponding N-oxide. This activation of the pyridine ring facilitates subsequent acylation at the 2-position.

A patented method for a close analogue, 1-(3-bromopyridin-2-yl)ethanone, exemplifies this approach. researchgate.net In this process, 3-bromopyridine is first oxidized using hydrogen peroxide in acetic acid to yield 3-bromopyridine oxide. researchgate.net The resulting N-oxide then undergoes an acylation reaction with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride, to introduce the acetyl group at the 2-position. researchgate.net This method is advantageous due to the use of simple and inexpensive starting materials, high yields, and the avoidance of more hazardous reagents like Grignard reagents. researchgate.net To synthesize the target compound, this compound, this procedure could be adapted by using propanoic anhydride instead of acetic anhydride in the acylation step.

Table 1: Two-Step Synthesis of 1-(3-bromopyridin-2-yl)ethanone

StepReactantsReagentsTemperature (°C)Duration (h)Yield (%)Purity (%)
1. Oxidation3-BromopyridineHydrogen Peroxide, Acetic Acid50-603-591.5-94.699.1-99.3
2. Acylation3-Bromopyridine oxide, Acetic anhydrideAluminum trichloride90-1001-293.0-94.199.4-99.5

Data compiled from patent CN119350232B. researchgate.net

Elaboration of Propanone Side Chain via Organometallic Reagents (e.g., Alkyl Lithium, Grignard Reagents)

Organometallic reagents provide a powerful tool for the formation of carbon-carbon bonds, and they can be employed to construct the propanone side chain on a pyridine ring. One common approach involves the reaction of a Grignard reagent with a suitable electrophile. For instance, 2-acetylpyridine (B122185) is prepared by the acylation of 2-bromopyridine (B144113) via its Grignard reagent. wikipedia.org

A plausible route to this compound using this methodology would involve the reaction of a 3-bromo-2-pyridyl organometallic species with a propanoyl electrophile. Alternatively, a more controlled approach involves the reaction of an organometallic reagent with a nitrile. For example, the synthesis of 3-bromo-2-cyanopyridine (B14651) has been reported, which can serve as a key intermediate. guidechem.com The reaction of 3-bromo-2-cyanopyridine with an ethyl Grignard reagent, such as ethylmagnesium bromide, followed by acidic workup, would be expected to yield the desired ketone, this compound. This method offers a high degree of control in the construction of the ketone.

Synthesis through Functional Group Interconversions on Related Precursors

An alternative to de novo synthesis is the modification of existing molecules that already contain a significant portion of the target structure. These functional group interconversions can be highly efficient and selective.

Controlled Oxidation Pathways for Generating the Ketone Moiety from Corresponding Alcohols

The oxidation of a secondary alcohol is a classic and reliable method for the synthesis of a ketone. In the context of this compound, the corresponding secondary alcohol, 1-(3-bromopyridin-2-yl)propan-2-ol, would be the immediate precursor. Several modern oxidation methods are well-suited for this transformation, known for their mild conditions and high chemoselectivity.

The Dess-Martin periodinane (DMP) oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively. sigmaaldrich.cnwikipedia.orgorganic-chemistry.org It operates under neutral pH and at room temperature, making it compatible with sensitive functional groups. wikipedia.org Another powerful method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA), followed by the addition of a hindered base like triethylamine. chem-station.comwikipedia.orgnumberanalytics.com The Swern oxidation is known for its mild conditions and wide functional group tolerance. wikipedia.org Both DMP and Swern oxidations are highly effective for the synthesis of ketones from secondary alcohols and would be suitable for the preparation of this compound from its alcohol precursor.

Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

Oxidation MethodKey ReagentsTypical SolventTemperature
Dess-Martin OxidationDess-Martin PeriodinaneDichloromethane, ChloroformRoom Temperature
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineDichloromethane-78 °C to Room Temperature

Regioselective Halogenation Strategies for Bromine Introduction on the Pyridine Ring

In cases where the propanone side chain is already in place on the pyridine ring, a regioselective halogenation can be employed to introduce the bromine atom at the 3-position. The direct bromination of pyridine itself can be challenging due to the deactivation of the ring towards electrophilic substitution. However, the use of pyridine N-oxides can significantly activate the ring and direct substitution to the 2- and 4-positions. tcichemicals.comnih.gov

For the synthesis of this compound, a strategy could involve the bromination of 1-(pyridin-2-yl)propan-2-one (B1294891). Direct bromination of pyridine often requires harsh conditions, such as high temperatures and the presence of a Lewis acid or fuming sulfuric acid. google.com A more controlled approach would be to first form the N-oxide of 1-(pyridin-2-yl)propan-2-one. The subsequent bromination of the N-oxide can then be achieved with higher regioselectivity. For instance, methods have been developed for the regioselective C2-bromination of fused azine N-oxides using p-toluenesulfonic anhydride as an activator and tetrabutylammonium (B224687) bromide as the bromide source. nih.gov Adapting such a method to 1-(pyridin-2-yl)propan-2-one N-oxide could potentially lead to the desired 3-bromo product, although regioselectivity would be a critical factor to control.

Chain Extension and Modification of Pyridyl Aliphatic Compounds

Another synthetic avenue involves starting with a simpler pyridyl aliphatic compound and extending the side chain to form the desired propanone moiety. A suitable starting material for this approach would be 3-bromo-2-methylpyridine (B185296) (also known as 3-bromo-2-picoline). chemicalbook.com

The methyl group of 3-bromo-2-picoline can be functionalized to introduce the remaining two carbons of the propanone side chain. One possible method involves the deprotonation of the methyl group with a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic anion. This anion can then be reacted with an appropriate electrophile, such as ethyl acetate (B1210297) or acetyl chloride, to form the ketone. This type of chain extension is a common strategy in organic synthesis for the elaboration of alkyl side chains on aromatic and heteroaromatic rings.

Catalytic Carbon-Carbon and Carbon-Heteroatom Bond Formation in Bromopyridyl Systems

The bromine atom on the pyridyl ring of this compound is a key functional handle for a variety of transition metal-catalyzed cross-coupling reactions. These methods allow for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for derivatization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) for Pyridyl-Bromine Activation

Palladium-catalyzed cross-coupling reactions are among the most robust methods for forming C-C bonds. libretexts.org The Suzuki-Miyaura and Negishi reactions are particularly prominent for the functionalization of heteroaryl halides like 3-bromopyridine. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of a halo-pyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaryl substrates which can sometimes poison the catalyst. acs.orgyoutube.com For instance, the use of palladium(II) acetate with electron-rich phosphine (B1218219) ligands like tri-tert-butylphosphine (B79228) or tricyclohexylphosphine (B42057) has proven effective for the coupling of aryl chlorides and bromides with arylboronic acids. acs.org The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the active catalyst. libretexts.orgyoutube.com

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organohalide. wikipedia.orgyoutube.com A key advantage of Negishi coupling is the high reactivity of organozinc compounds, which often allows for milder reaction conditions compared to other methods. wikipedia.org However, these reagents are sensitive to moisture and air, necessitating inert reaction conditions. wikipedia.org The reaction is catalyzed by nickel or palladium complexes and is highly effective for creating C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.org For example, the coupling of 2-bromopyridine derivatives with organozinc reagents using a tetrakis(triphenylphosphine)palladium(0) catalyst proceeds efficiently. wikipedia.org

Table 1: Palladium-Catalyzed Cross-Coupling of 3-Bromopyridine Derivatives This table is interactive. You can sort and filter the data.

Coupling ReactionCatalyst/PrecatalystLigandBaseCoupling Partner ExampleTypical YieldReference
Suzuki-MiyauraPd(OAc)₂P(t-Bu)₃K₃PO₄Phenylboronic acidGood to Excellent acs.org
Suzuki-MiyauraPd₂(dba)₃SPhosCs₂CO₃Arylboronic acidHigh nih.gov
Suzuki-MiyauraPd(PPh₃)₄---Na₂CO₃(2-Propoxyphenyl)boronic acid98% acs.org
NegishiPd(PPh₃)₄------o-Tolylzinc chlorideGood wikipedia.org
NegishiNi(PPh₃)₄------Arylzinc reagentGood wikipedia.org
NegishiPd₂(dba)₃ / PCyp₃PCyp₃NMIAlkylzinc halideGood organic-chemistry.org

Copper-Catalyzed Coupling Reactions for Heteroatom Incorporation

While palladium is dominant in C-C bond formation, copper-based catalysts are highly valuable for forming carbon-heteroatom bonds, offering a cost-effective and less toxic alternative. longdom.orgrsc.org These reactions are crucial for introducing functionalities like cyano groups (C-CN) or for arylboration.

Copper-catalyzed cyanation provides a direct route to aromatic nitriles. For instance, 3-bromopyridine can be converted to 3-cyanopyridine (B1664610) in high yield using a copper catalyst. rsc.org This transformation is significant as nitriles are versatile intermediates for synthesizing amines, carboxylic acids, and other nitrogen-containing heterocycles.

In a more complex transformation, copper catalysis can facilitate the heteroarylboration of dienes using 3-bromopyridine derivatives. nih.gov This process involves an unusual cine substitution, where the incoming group attaches to a position adjacent to the one originally bearing the bromine atom, without requiring prior activation of the pyridine nitrogen. nih.gov Studies have shown that a range of 3-bromopyridine derivatives can participate in this reaction, tolerating substituents at various positions on the ring. nih.gov

Table 2: Copper-Catalyzed Reactions of 3-Bromopyridine Derivatives This table is interactive. You can sort and filter the data.

Reaction TypeCatalyst SystemSubstrate ExampleReagentProduct TypeYieldReference
CyanationLigand-free Palladium/Copper3-BromopyridineZn(CN)₂Aromatic Nitrile86% rsc.org
HeteroarylborationItBuCuBr2-Chloro-5-bromopyridineIsoprene, B₂pin₂Functionalized HeterocycleGood nih.gov
Cross-CouplingCuI/Fe(acac)₃Aryl HalideTerminal AlkyneArylated AlkyneGood longdom.org
Cross-CouplingCu-Catalyst2-Substituted BromopyridineArylboronic EsterBiarylGood rsc.org

Chemoenzymatic and Biocatalytic Approaches to Chiral Analogues of this compound

The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical industry. Biocatalysis, using isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical methods for producing chiral molecules. jocpr.com

Asymmetric Hydrogenation of Ketone Substrates for Enantioselective Alcohol Formation

The reduction of the prochiral ketone in this compound to its corresponding chiral secondary alcohol is a critical transformation. Asymmetric hydrogenation is a premier method for this, achieving high enantioselectivity through the use of chiral transition metal catalysts. nih.govmdpi.com

Ruthenium and iridium complexes featuring chiral diphosphine and diamine ligands are highly effective for this purpose. nih.govmdpi.com For example, Ru(II) complexes with ligands like BINAP in combination with a chiral diamine like DPEN can hydrogenate a wide array of ketones to their corresponding alcohols with excellent enantiomeric excess (ee). nih.gov The reaction mechanism often involves a concerted transfer of a hydride from the metal and a proton from the amine ligand to the ketone carbonyl group via a six-membered transition state. youtube.com This outer-sphere mechanism contributes to the high efficiency and broad substrate scope of these catalysts. youtube.com Similarly, iridium catalysts, such as those with MsDPEN–Cp*Ir, are effective for hydrogenating heterocyclic ketones. nih.gov

Table 3: Catalysts for Asymmetric Hydrogenation of Ketones This table is interactive. You can sort and filter the data.

Catalyst TypeChiral Ligand ExampleSubstrate TypeTypical Enantiomeric Excess (ee)Reference
Ruthenium(S)-TolBINAP/(S,S)-DPENtert-Alkyl KetonesUp to 98% nih.gov
Ruthenium(S)-Xyl-BINAP/(S,S)-DPENAromatic Ketones>99% nih.gov
IridiumMsDPEN–Cp*IrHeterocyclic Ketones (e.g., 4-chromanone)99% nih.gov
Iridiumf-Amphol (Ferrocene-based P,N,OH)Acetophenone (B1666503) Derivatives98-99.9% mdpi.com

Enzyme-Mediated Kinetic Resolutions of Racemic Mixtures (e.g., Lipase-Catalyzed Transesterification)

Following the non-selective reduction of the ketone, the resulting racemic alcohol can be resolved into its constituent enantiomers through enzyme-mediated kinetic resolution. jocpr.com Lipases are particularly well-suited for this, catalyzing the enantioselective acylation of one alcohol enantiomer in a racemic mixture, leaving the other enantiomer unreacted. mdpi.comnih.gov

The most common approach is lipase-catalyzed transesterification, where an acyl donor, often an activated ester like vinyl acetate, is used to irreversibly acylate one enantiomer. nih.govnih.gov Lipases such as Candida antarctica Lipase B (CALB), often in an immobilized form, and lipases from Pseudomonas cepacia are widely used due to their broad substrate tolerance and high enantioselectivity. mdpi.comresearchgate.net The reaction is typically run in an organic solvent to minimize hydrolysis. nih.gov The efficiency of the resolution is determined by the enantiomeric ratio (E-value), with high values indicating excellent separation. This method allows for the isolation of both the acylated product and the unreacted alcohol enantiomer in high optical purity. jocpr.com

Table 4: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols This table is interactive. You can sort and filter the data.

Lipase SourceAcyl DonorSolventSubstrate ExampleResultReference
Pseudomonas cepacia (PSL-C)Vinyl Acetatetert-Butyl methyl etherRacemic 1,2-diolsGood conversion and enantioselectivity nih.gov
Candida antarctica Lipase B (CALB)Vinyl AcetateHexaneAryltrimethylsilyl chiral alcohols>99% ee, E > 200 nih.gov
Amano Lipase PSAcetic AnhydrideWaterRacemic alcohol precursor96:4 e.r. mdpi.com
Porcine Pancreatic Lipase (PPL)Vinyl AcetateTolueneRacemic 1,2-diolSelectivity (E) = 13 nih.gov

Biotransamination of Prochiral Ketones to Chiral Amines

An alternative pathway for functionalizing the ketone moiety is through reductive amination to form a chiral amine. Transaminases, specifically amine transaminases (ATAs), are powerful biocatalysts for this transformation. researchgate.netnih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the stereoselective transfer of an amino group from an amine donor (such as isopropylamine (B41738) or alanine) to a prochiral ketone acceptor. nih.gov

The key advantage of this method is the direct, one-step synthesis of an enantiomerically pure amine from the ketone. The reaction equilibrium can be a challenge, but strategies such as using a high concentration of the amine donor or removing the ketone byproduct can drive the reaction to completion. researchgate.net Protein engineering has been extensively used to develop transaminase variants with enhanced activity and specificity for bulky, non-natural substrates, making them highly valuable for pharmaceutical synthesis. nih.gov

Table 5: Biotransamination of Prochiral Ketones This table is interactive. You can sort and filter the data.

Enzyme TypeAmine DonorSubstrate ExampleKey FeatureReference
Amine Transaminase (ATA)(R)-1-Phenylethylamine3,4-Dimethoxyphenylacetone>99% ee, 82% yield nih.gov
Amine Transaminase (ATA)IsopropylamineProchiral KetonesStereoselective amino group transfer researchgate.net
Engineered Transaminase1,5-DiaminopentaneVarious Prochiral KetonesOvercomes reaction equilibria limitations nih.gov

Reactivity and Mechanistic Aspects of Organic Transformations Involving 1 3 Bromopyridin 2 Yl Propan 2 One

Transformations at the Carbonyl Moiety (Propan-2-one)

The propan-2-one side chain of 1-(3-bromopyridin-2-yl)propan-2-one (B6259300) is a key site for various chemical reactions, including reductions, α-functionalizations, and nucleophilic additions.

Chemoselective Reduction to Secondary Alcohols

The reduction of the ketone in this compound to a secondary alcohol, 1-(3-bromopyridin-2-yl)propan-2-ol, can be achieved with high chemoselectivity. Hydride-based reducing agents are commonly employed for this transformation.

Detailed Research Findings:

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent capable of reducing aldehydes and ketones in the presence of a wide array of other functional groups, including halides. sci-hub.seyoutube.com The reduction of a ketone with NaBH₄ typically proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. This process is generally highly efficient for converting ketones to secondary alcohols. sci-hub.se

Given the established chemoselectivity of NaBH₄, it is expected to selectively reduce the ketone functionality of this compound without affecting the bromo-substituted pyridine (B92270) ring. The C-Br bond on the pyridine ring is significantly less reactive towards nucleophilic attack by hydride than the carbonyl group.

Reducing Agent Expected Product Selectivity Reference
Sodium Borohydride (NaBH₄)1-(3-Bromopyridin-2-yl)propan-2-olHigh for ketone reduction sci-hub.se

α-Functionalization of the Ketone: Enolate Chemistry and Condensation Reactions

The α-carbon atom adjacent to the carbonyl group in this compound is acidic and can be deprotonated to form an enolate. This enolate is a key intermediate for various α-functionalization reactions.

Detailed Research Findings:

The enolate of this compound can react with a variety of electrophiles. For instance, α-bromination of acetophenone (B1666503) derivatives can be achieved under acidic conditions, proceeding through an enol intermediate. nih.gov A similar transformation would be expected for the title compound.

Furthermore, the enolate can participate in condensation reactions. The Claisen-Schmidt reaction, a base-catalyzed condensation between a ketone and an aldehyde, is a well-established method for forming α,β-unsaturated ketones. nih.gov Studies on the closely related 2-acetylpyridine (B122185) have demonstrated its successful participation in such condensation reactions with various benzaldehydes. chemspider.com These reactions typically proceed through the formation of an enolate, which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration of the aldol (B89426) adduct yields the α,β-unsaturated ketone.

Reaction Type Reagents Expected Product Type Reference
α-BrominationBr₂, H⁺α-Bromo-1-(3-bromopyridin-2-yl)propan-2-one nih.gov
Claisen-Schmidt CondensationAldehyde, Baseα,β-Unsaturated ketone nih.govchemspider.com

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles, leading to the formation of tertiary alcohols.

Detailed Research Findings:

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to ketones. libretexts.orglibretexts.orgsaskoer.ca The reaction of this compound with a Grignard reagent, for example, would be expected to yield a tertiary alcohol after an aqueous workup. A recent study has shown the successful coupling of bromopyridines with Grignard reagents promoted by purple light, proceeding via a single electron transfer (SET) mechanism. organic-chemistry.org

Cyanohydrin formation is another important nucleophilic addition reaction. The cyanide ion (CN⁻) can attack the carbonyl carbon to form a cyanohydrin, which is a valuable synthetic intermediate. nih.gov This reaction is typically base-catalyzed and reversible. sigmaaldrich.com

Nucleophile Expected Product Type Key Features Reference
Grignard Reagent (RMgX)Tertiary AlcoholForms a new C-C bond libretexts.orgorganic-chemistry.org
Organolithium (RLi)Tertiary AlcoholForms a new C-C bond libretexts.orgsaskoer.ca
Cyanide (CN⁻)CyanohydrinReversible, base-catalyzed nih.govsigmaaldrich.com

Reactivity of the Bromine Atom on the Pyridine Ring

The bromine atom at the 3-position of the pyridine ring is a versatile handle for a variety of transformations, including nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

The pyridine ring is inherently electron-deficient, and the presence of the electron-withdrawing acetyl group at the 2-position further activates the ring for nucleophilic aromatic substitution (SNAr).

Detailed Research Findings:

The bromine atom at the 3-position can be displaced by a range of nucleophiles. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. The Buchwald-Hartwig amination, for instance, allows for the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a base. This method has been successfully applied to the amination of 2-bromopyridines. chemspider.comnih.govamazonaws.com

Other palladium-catalyzed reactions such as the Heck reaction (coupling with alkenes) and the Sonogashira reaction (coupling with terminal alkynes) are also expected to be viable for functionalizing the 3-position of the pyridine ring. organic-chemistry.orgwikipedia.orgbeilstein-journals.org The Suzuki reaction, which couples organoboron compounds with organic halides, provides another powerful tool for creating new C-C bonds at this position. google.com

Reaction Type Coupling Partner Catalyst System (Typical) Reference
Buchwald-Hartwig AminationAminesPd catalyst, ligand, base chemspider.comnih.govamazonaws.com
Heck ReactionAlkenesPd catalyst, base organic-chemistry.orgwikipedia.orgbeilstein-journals.org
Sonogashira ReactionTerminal AlkynesPd catalyst, Cu(I) cocatalyst, base beilstein-journals.org
Suzuki ReactionBoronic acids/estersPd catalyst, base google.com

Directed Ortho Metalation (DoM) Strategies Adjacent to Bromine

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. A directing group on the ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

Detailed Research Findings:

Halogen atoms, including bromine, can act as directing groups in DoM reactions. baranlab.orgharvard.edu The metalation of 3-bromopyridine (B30812) has been shown to occur at the C4 position. However, the presence of the propan-2-one substituent at the 2-position introduces complexity. The carbonyl group itself can act as a directing group, or it could be susceptible to nucleophilic attack by the organolithium reagent.

To circumvent the potential for nucleophilic attack on the ketone, protection of the carbonyl group would likely be necessary before attempting a DoM reaction directed by the bromine atom. Alternatively, the relative directing ability of the bromine versus the endocyclic nitrogen and the steric hindrance posed by the propan-2-one side chain would need to be carefully considered to predict the outcome of a DoM reaction on the unprotected ketone. The use of hindered lithium amide bases at low temperatures could potentially favor metalation over nucleophilic addition. nih.gov

Base-Catalyzed Halide Isomerization and its Implications for Regioselectivity

The presence of a bromine atom on the pyridine ring of this compound introduces the possibility of base-catalyzed halide isomerization, a phenomenon with significant consequences for regioselectivity in subsequent reactions. While direct studies on this specific ketone are not prevalent, extensive research on simpler 3-bromopyridines provides a strong basis for understanding its potential reactivity.

Under strong basic conditions, 3-bromopyridines can undergo a "halogen dance" rearrangement. rsc.orgnih.gov This process is believed to proceed through the formation of a highly reactive 3,4-pyridyne intermediate. rsc.orgamazonaws.comresearchgate.net The pyridyne can then be trapped by a halide ion, leading to the formation of a 4-bromopyridine (B75155) isomer. amazonaws.comresearchgate.net This isomerization is significant because the electronic properties and reactivity of a 4-bromopyridine differ substantially from its 3-bromo counterpart. For instance, 4-halopyridines are generally more susceptible to nucleophilic aromatic substitution (SNAr) than 3-halopyridines. amazonaws.com

This tandem isomerization/substitution strategy allows for the 4-selective functionalization of 3-bromopyridines, providing access to products that are otherwise difficult to synthesize. rsc.orgrsc.org The regioselectivity is driven by the greater facility of the SNAr reaction on the 4-bromo isomer compared to the starting 3-bromo isomer. amazonaws.comresearchgate.net Mechanistic studies, including trapping experiments with furan, support the involvement of the 3,4-pyridyne intermediate. amazonaws.comresearchgate.net

Table 1: Base-Catalyzed Isomerization/Substitution of 3-Bromopyridines

Starting Material Base Nucleophile (NuH) Key Intermediate Product Type Reference
3-Bromopyridine KOH/18-crown-6 Alcohols 3,4-Pyridyne 4-Alkoxypyridine amazonaws.com
3-Bromopyridine KOH/18-crown-6 Water 3,4-Pyridyne 4-Hydroxypyridine rsc.org
3-Bromopyridine KOH/18-crown-6 Amines 3,4-Pyridyne 4-Aminopyridine rsc.org

For this compound, treatment with a strong, non-nucleophilic base could similarly induce isomerization to 1-(4-bromopyridin-2-yl)propan-2-one via a pyridyne intermediate. This would fundamentally alter the regiochemical outcome of subsequent nucleophilic substitution reactions, directing incoming nucleophiles to the 4-position of the pyridine ring.

Transformations Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a key site for reactivity, including quaternization, N-oxidation, and coordination to metal centers.

Quaternization and N-Oxidation Reactions

The pyridine nitrogen in this compound is nucleophilic and can react with electrophiles. Quaternization , the reaction with an alkyl halide (e.g., methyl iodide), would result in the formation of a pyridinium (B92312) salt. This modification would significantly increase the electron-deficiency of the pyridine ring, making it more susceptible to nucleophilic attack and modifying the acidity of the propanone's α-protons.

N-oxidation involves the reaction of the pyridine with an oxidizing agent, such as hydrogen peroxide or a peroxy acid, to form the corresponding N-oxide. google.com A patented method for the synthesis of the related compound, 1-(3-bromopyridin-2-yl)ethanone, proceeds through a 3-bromopyridine oxide intermediate. google.com This intermediate is then subjected to an acylation reaction. google.com The formation of the N-oxide activates the pyridine ring, particularly at the 2- and 6-positions, for subsequent functionalization.

Coordination Chemistry with Metal Centers for Catalysis

The this compound molecule possesses a classic N,O-bidentate chelate motif, similar to the well-studied di-2-pyridyl ketone (dpk). researchgate.netutas.edu.auacs.org This structural feature allows it to act as a versatile ligand, coordinating to a wide range of transition metal centers to form stable complexes. pressbooks.pub The nitrogen atom of the pyridine ring and the oxygen atom of the ketone carbonyl group can bind to a single metal ion, forming a five-membered chelate ring. researchgate.netutas.edu.au

The coordination chemistry of analogous pyridyl ketones with metals like copper, nickel, and gold has been extensively investigated. researchgate.netutas.edu.au

Copper(I) and Copper(II): With Cu(I) halides, pyridyl ketones can form binuclear complexes with halide bridges or one-dimensional coordination polymers. researchgate.net With Cu(II) salts, they can form square-pyramidal or other complex geometries, sometimes involving the addition of solvent molecules like water or alcohols across the carbonyl group to form gem-diol or hemiacetal ligands. utas.edu.auacs.org

Nickel(II): Nickel(II) complexes often exhibit octahedral geometry, with two ligand molecules coordinating to the metal center. utas.edu.au

These metal complexes have significant potential in catalysis. digitellinc.comnih.govnih.gov The coordination environment can tune the electronic and steric properties of the metal center, enabling catalytic activity in various transformations such as hydrogenation, cyanosilylation, and polymerization reactions. nih.govrsc.org For example, copper(II) coordination polymers have demonstrated excellent catalytic activity for the cyanosilylation of aldehydes. nih.gov The specific structure of the complex, whether it's a discrete cluster or a coordination polymer, can depend on factors like the metal-to-ligand ratio, the counter-ion, and the solvent used during synthesis. acs.org

Table 2: Coordination Behavior of Analogous Pyridyl Ketone Ligands

Metal Ion Ligand Resulting Complex Structure Potential Application Reference
Copper(I) di-2-pyridyl ketone Binuclear halide-bridged dimers, 1D chains Catalysis researchgate.net
Copper(II) di-2-pyridyl ketone Hexanuclear clusters, 1D and 2D polymers Magnetic materials, Catalysis acs.org
Nickel(II) di-2-pyridyl ketone Mononuclear octahedral complexes Catalysis utas.edu.au

Skeletal Rearrangements and Cyclization Reactions

The bifunctional nature of this compound, containing both a bromopyridine unit and a ketone, provides pathways for various skeletal rearrangements and cyclization reactions, particularly through the formation of reactive intermediates.

Intramolecular Cyclization Pathways Utilizing Reactive Intermediates

Intramolecular cyclization reactions offer a powerful method for the synthesis of fused heterocyclic systems. For α-haloketones, condensation with 2-aminopyridines is a classic and efficient route to imidazo[1,2-a]pyridines. bio-conferences.orgacs.org While this compound itself has the halogen on the pyridine ring rather than the alkyl chain, its isomeric form, 2-bromo-1-(pyridin-2-yl)propan-1-one, would readily undergo this type of cyclization.

For the title compound, palladium-catalyzed intramolecular reactions represent a viable pathway for cyclization. knu.ac.krrsc.org The C-Br bond can be activated by a palladium(0) catalyst to form an organopalladium intermediate. nih.govnih.gov This reactive species can then undergo a cascade of reactions. For instance, if a suitable nucleophilic tether were present on the propanone side chain, an intramolecular Heck-type reaction or a C-H activation/cyclization could lead to the formation of novel fused-ring systems. nih.gov Research on related compounds, such as the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide, demonstrates the feasibility of such transformations involving the generation of acylpalladium intermediates followed by intramolecular trapping. knu.ac.kr

Rearrangement Processes Under Various Reaction Conditions

Rearrangement reactions are fundamental processes in organic chemistry that can lead to the formation of more stable isomers or entirely new molecular skeletons. masterorganicchemistry.com These are often observed in reactions that proceed through carbocationic intermediates, such as under certain SN1 or E1 conditions. masterorganicchemistry.com For this compound, reactions involving the propanone side chain could potentially trigger rearrangements. For example, protonation of the carbonyl oxygen followed by the loss of water (if the ketone were reduced to an alcohol) could generate a carbocation that might undergo a hydride or alkyl shift.

The aforementioned "halogen dance" is itself a type of rearrangement reaction specific to the aryl halide portion of the molecule. rsc.orgnih.gov This base-catalyzed process involves the migration of the bromine atom around the pyridine ring. nih.gov Furthermore, photochemical conditions can sometimes induce rearrangements in aromatic and heterocyclic systems, leading to positional isomers or valence bond isomers, though specific studies on this compound are lacking.

Analytical and Spectroscopic Methodologies for the Characterization of 1 3 Bromopyridin 2 Yl Propan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Isomer Differentiation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 1-(3-Bromopyridin-2-yl)propan-2-one (B6259300). mdpi.comresearchgate.net By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, chemists can piece together the precise connectivity of atoms within the molecule.

In the ¹H NMR spectrum of a related compound, 2-bromopyridine (B144113), characteristic signals for the pyridine (B92270) ring protons are observed. chemicalbook.com Similarly, for this compound, distinct signals corresponding to the protons on the pyridine ring and the propan-2-one side chain would be expected. The relative positions of these signals (chemical shifts) are influenced by the electron-withdrawing effect of the bromine atom and the carbonyl group.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. chemicalbook.com Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment. For instance, the carbonyl carbon of the ketone group typically appears at a characteristic downfield shift. smbstcollege.com

NMR is also crucial for differentiating between isomers, which are molecules with the same chemical formula but different arrangements of atoms. weebly.comnih.govoxinst.com For example, constitutional isomers of this compound, such as 1-(5-Bromopyridin-2-yl)propan-2-one, would exhibit different sets of signals in their NMR spectra due to the different substitution pattern on the pyridine ring. chemicalbook.com Advanced 2D NMR techniques, like COSY and HMBC, can further aid in establishing the connectivity between protons and carbons, which is particularly useful in complex structures or for distinguishing between closely related isomers. ipb.ptresearchgate.net

Table 1: Representative ¹H NMR Data for Related Pyridine Derivatives

CompoundSolventChemical Shift (ppm) and MultiplicityReference
2-BromopyridineCCl₄8.31 (d), 7.17 (d), 7.46 (t), 7.40 (t) chemicalbook.com
4-Bromopyridine (B75155)DMSO-d₆8.47 (d), 7.68 (d) mdpi.com
3-Bromopyridine (B30812)CDCl₃8.68 (s), 8.52 (d), 7.80 (d), 7.19 (dd) chemicalbook.com

Table 2: Representative ¹³C NMR Data for Related Pyridine Derivatives

CompoundSolventChemical Shift (ppm)Reference
2-BromopyridineNot specified142.2, 150.5, 128.3, 140.0, 123.5 chemicalbook.com
Propan-2-olCDCl₃25.4, 64.1 docbrown.info

Mass Spectrometry Techniques (HRMS, LC-MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. libretexts.orgtutorchase.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. uni.lu This is crucial for confirming the chemical formula, C₈H₈BrNO. uni.lu

The presence of bromine is readily identified in the mass spectrum by a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal abundance, leading to two molecular ion peaks (M and M+2) of similar intensity. savemyexams.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.comnih.gov This is particularly useful for analyzing mixtures containing this compound and its derivatives, allowing for the separation and identification of each component.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The molecular ion of this compound can break apart in predictable ways, and the resulting fragment ions are detected. chemguide.co.uk Common fragmentation pathways for ketones include cleavage of the bonds adjacent to the carbonyl group. libretexts.org For instance, loss of a methyl group (CH₃) or an acetyl group (CH₃CO) would result in characteristic fragment ions. Analyzing these fragmentation patterns helps to confirm the presence of the propan-2-one moiety and its connection to the bromopyridine ring.

Table 3: Predicted m/z Values for Adducts of 1-(3-Bromopyridin-2-yl)propan-1-one

AdductPredicted m/z
[M+H]⁺213.98621
[M+Na]⁺235.96815
[M-H]⁻211.97165
[M+NH₄]⁺231.01275
[M+K]⁺251.94209
[M+H-H₂O]⁺195.97619
[M+HCOO]⁻257.97713
[M+CH₃COO]⁻271.99278

Data sourced from PubChemLite for the isomer 1-(3-bromopyridin-2-yl)propan-1-one, as direct experimental data for the title compound was not available. The fragmentation patterns would be expected to differ. uni.lu

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds like this compound. By separating the compound from any impurities, HPLC with a suitable detector (e.g., UV) can provide a quantitative measure of its purity.

For chiral derivatives of this compound, which can exist as non-superimposable mirror images (enantiomers), chiral HPLC is essential for determining the enantiomeric excess (ee). uma.esnih.gov This is a measure of the purity of one enantiomer over the other. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. polyu.edu.hk Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov The determination of enantiomeric excess is critical in fields such as asymmetric synthesis and pharmaceutical development. acs.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. chemicalbook.com The technique is based on the principle that different types of chemical bonds vibrate at specific frequencies when they absorb infrared radiation.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups. A strong absorption band in the region of 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ketone. vscht.cz The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, at lower wavenumbers (around 500-600 cm⁻¹). docbrown.info Vibrations associated with the aromatic pyridine ring (C=C and C=N stretching) would also be present in the 1400-1600 cm⁻¹ region. researchgate.net The presence and position of these characteristic bands provide strong evidence for the structure of this compound.

Table 4: Characteristic IR Absorption Frequencies for Relevant Functional Groups

Functional GroupBondCharacteristic Absorption (cm⁻¹)
KetoneC=O1700 - 1725 (strong)
Alkyl HalideC-Br500 - 600
Aromatic RingC=C, C=N1400 - 1600
AlkaneC-H2850 - 3000

This table provides general ranges for the indicated functional groups. vscht.czdocbrown.info

Computational and Theoretical Investigations into Bromopyridyl Ketone Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1-(3-Bromopyridin-2-yl)propan-2-one (B6259300), DFT studies are instrumental in elucidating reaction mechanisms and characterizing transition states for its synthesis and subsequent reactions.

Researchers utilize DFT calculations to model the energetic pathways of reactions involving bromopyridyl ketones. For instance, in reactions like cycloadditions, DFT can help determine whether a reaction proceeds through a concerted or a stepwise mechanism by comparing the activation energies of the respective transition states. mdpi.comrsc.org A recent review highlighted the utility of DFT in exploring the mechanisms of 1,3-dipolar cycloaddition reactions, a class of reactions relevant to pyridyl systems. mdpi.com

DFT calculations can also shed light on the chemoselectivity of reactions. For example, in the context of C-H functionalization, DFT studies have been used to explain the selective activation of aryl bromides. acs.orgacs.org These calculations can reveal the subtle electronic and steric factors that govern which bond is preferentially activated, providing a rationale for observed experimental outcomes. researchgate.net The transition state geometries and their associated energies, calculated using DFT, are critical in predicting the feasibility and selectivity of a given reaction pathway. acs.orgresearchgate.net

A plausible reaction for the formation of a related compound, 7-bromonaphthopyran derivatives, has been investigated using DFT, showcasing the mechanism involving intermediates and transition states. researchgate.net Similarly, DFT has been employed to study the Tishchenko reaction mechanism for butanone and pentanone derivatives, providing insights into stereoselectivity. researchgate.net

The choice of functional and basis set is crucial for the accuracy of DFT calculations. Studies on related brominated aromatic compounds have often utilized functionals like B3LYP with basis sets such as 6-311++G(d,p) to obtain reliable geometric and energetic parameters. researchgate.netresearchgate.netasianpubs.org

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. For this compound, techniques like DFT can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

The GIAO (Gauge-Including Atomic Orbital) approach within DFT is a common method for calculating NMR chemical shifts and has shown good agreement with experimental data for similar pyridyl ketone structures. researchgate.net Likewise, the vibrational frequencies can be computed and compared with experimental FT-IR and FT-Raman spectra to confirm the presence of specific functional groups. researchgate.net

Conformational analysis is another critical aspect that can be explored computationally. For a molecule like this compound, which possesses a rotatable bond between the pyridyl ring and the propanone side chain, multiple conformations may exist. Computational methods can identify the lowest energy conformers and the energy barriers between them. researchgate.netasianpubs.orgresearchgate.net This information is vital for understanding the molecule's three-dimensional structure and how it might interact with other molecules. For instance, a study on 1,3-oxathiane (B1222684) revealed multiple pathways for interconversion between chair conformers through various twist and boat forms. researchgate.net

The following table provides predicted spectroscopic data for related compounds, illustrating the type of information that can be obtained through computational analysis.

Spectroscopic Parameter Predicted Value Method
¹H NMR Chemical Shift (ppm)Varies for each protonDFT/GIAO
¹³C NMR Chemical Shift (ppm)Varies for each carbonDFT/GIAO
IR Vibrational Frequencies (cm⁻¹)Dependent on functional groupDFT
UV-Vis λmax (nm)Dependent on electronic transitionsTD-DFT

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives (in the context of synthetic efficiency or selectivity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or, in this context, their synthetic efficiency or selectivity. iosrjournals.orgnih.gov The fundamental principle of QSAR is that the structural properties of a molecule determine its activity. youtube.com

In the realm of synthetic chemistry, QSAR models can be developed to predict the yield or selectivity of a reaction for a series of related compounds, such as derivatives of this compound. This is achieved by calculating various molecular descriptors for each compound, which are numerical representations of their structural, electronic, or physicochemical properties. These descriptors can include parameters like molecular weight, logP (lipophilicity), molar refractivity, and electronic properties derived from quantum chemical calculations. iosrjournals.org

Once a dataset of compounds with their corresponding experimental synthetic outcomes (e.g., reaction yield or enantiomeric excess) is compiled, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a QSAR model. nih.govmdpi.com This model can then be used to predict the synthetic outcome for new, unsynthesized derivatives, thereby guiding the design of more efficient or selective synthetic routes. nih.gov

For instance, a QSAR study on phenyl alkyl ketone derivatives as inhibitors of phosphodiesterase 4 demonstrated the potential of this approach in drug design. researchgate.net Similarly, QSAR models have been developed for various pyridinone and quinoline (B57606) derivatives to predict their biological activities, which could be adapted to focus on synthetic parameters. nih.govumn.edu The process involves dividing the dataset into training and test sets to validate the predictive power of the generated model. mdpi.comnih.gov

The following table outlines the typical workflow for a QSAR study focused on synthetic efficiency.

Step Description
1. Data Set CompilationA series of this compound derivatives with known synthetic yields or selectivities is gathered.
2. Descriptor CalculationA wide range of molecular descriptors is calculated for each compound in the dataset.
3. Model DevelopmentA statistical model is built using a training set of the data to correlate the descriptors with the synthetic outcome.
4. Model ValidationThe predictive ability of the model is assessed using an external test set of compounds not used in model development.
5. PredictionThe validated model is used to predict the synthetic efficiency or selectivity of new, designed derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.